molecular formula C12H12N2O B14519984 3-Methylnaphthalene-2-carbohydrazide CAS No. 62936-90-7

3-Methylnaphthalene-2-carbohydrazide

Cat. No.: B14519984
CAS No.: 62936-90-7
M. Wt: 200.24 g/mol
InChI Key: XVAFXJANCCNXOB-UHFFFAOYSA-N
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Description

3-Methylnaphthalene-2-carbohydrazide is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methyl group at the third position and a carbohydrazide group at the second position on the naphthalene ring. It is primarily used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylnaphthalene-2-carbohydrazide typically involves the reaction of 3-methylnaphthalene with hydrazine derivatives. One common method includes the oxidation of 3-methylnaphthalene to form 3-methylnaphthalene-2-carboxylic acid, which is then converted to its corresponding carbohydrazide through a reaction with hydrazine hydrate .

Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes using sodium dichromate and water under high temperature and pressure conditions. The resulting carboxylic acid is then treated with hydrazine hydrate to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methylnaphthalene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Sodium dichromate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

3-Methylnaphthalene-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Methylnaphthalene-2-carbohydrazide involves its interaction with various molecular targets. The carbohydrazide group can form stable complexes with metal ions, influencing enzymatic activities and protein functions. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

  • 2-Methylnaphthalene-1-carbohydrazide
  • 1-Methylnaphthalene-2-carbohydrazide
  • Naphthalene-2-carbohydrazide

Comparison: 3-Methylnaphthalene-2-carbohydrazide is unique due to the specific positioning of the methyl and carbohydrazide groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it exhibits distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

62936-90-7

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-methylnaphthalene-2-carbohydrazide

InChI

InChI=1S/C12H12N2O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12(15)14-13/h2-7H,13H2,1H3,(H,14,15)

InChI Key

XVAFXJANCCNXOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1C(=O)NN

Origin of Product

United States

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